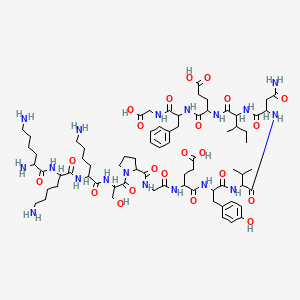

H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH

Description

Properties

Molecular Formula |

C73H114N18O22 |

|---|---|

Molecular Weight |

1595.8 g/mol |

IUPAC Name |

4-[[2-[[1-[2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[[1-[[4-carboxy-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101) |

InChI Key |

KVGQVWWLDJKNMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH can undergo various chemical reactions, including:

Oxidation: This can affect amino acids like tyrosine and methionine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Carbodiimides for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

Peptides like H-DL-Lys-DL-Lys-DL-Lys-DL-Ser have been studied for their biological activities, including hormone-like effects, receptor interactions, and potential therapeutic benefits.

Pharmacological Applications

This peptide has been investigated for its potential as a therapeutic agent in various medical conditions:

- Diabetes Management : Similar peptides have been shown to enhance insulin secretion and improve glycemic control in diabetic models.

- Obesity Treatment : Research indicates that peptides can modulate appetite and energy expenditure, making them candidates for obesity treatment.

Molecular Biology Studies

Peptides are essential tools in molecular biology for:

- Protein Interaction Studies : They can be used to probe interactions between proteins or between proteins and nucleic acids.

- Signal Transduction Pathways : Investigating how peptides influence cellular signaling pathways can provide insights into disease mechanisms.

Drug Development

The compound's structure allows it to serve as a lead compound for developing new drugs:

- Peptide-Based Drugs : It can be modified to enhance its stability and efficacy as a drug candidate.

- Targeted Therapy : Its ability to bind specific receptors makes it suitable for targeted therapy approaches.

Case Study 1: Diabetes Treatment

In a study examining the effects of synthetic peptides on insulin secretion, researchers found that modifications to the peptide sequence significantly enhanced its potency. The study demonstrated that H-DL-Lys derivatives could stimulate insulin release from pancreatic beta cells more effectively than traditional treatments.

Case Study 2: Appetite Regulation

A clinical trial evaluated a peptide similar to H-DL-Lys in overweight individuals. Results showed that participants experienced reduced appetite and increased feelings of fullness, supporting the peptide's role in obesity management.

Mechanism of Action

The mechanism of action of H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of D-amino acids can enhance stability and resistance to enzymatic degradation, potentially prolonging the peptide’s activity.

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Data Gaps: While provides exact molecular weights and SMILES notations, the target peptide lacks published crystallographic or NMR data, limiting mechanistic insights.

- xiIle’s Role : The biochemical impact of xiIle remains underexplored; comparative studies with isoleucine-containing analogs are needed to evaluate its functional significance .

Biological Activity

The compound H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH is a complex peptide that includes a variety of amino acids in its structure. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activities associated with this compound.

Structure and Composition

The compound consists of multiple amino acids, including lysine (Lys), serine (Ser), proline (Pro), glycine (Gly), glutamic acid (Glu), tyrosine (Tyr), valine (Val), asparagine (Asn), isoleucine (xiIle), phenylalanine (Phe), and their respective D-forms. The presence of both D- and L-amino acids suggests potential interactions in biological systems that can influence its activity and stability.

Amino Acid Composition Table

| Amino Acid | Abbreviation | Quantity |

|---|---|---|

| Lysine | DL-Lys | 3 |

| Serine | DL-Ser | 1 |

| Proline | DL-Pro | 1 |

| Glycine | Gly | 2 |

| Glutamic Acid | DL-Glu | 3 |

| Tyrosine | DL-Tyr | 1 |

| Valine | DL-Val | 1 |

| Asparagine | DL-Asn | 1 |

| Isoleucine | DL-xiIle | 1 |

| Phenylalanine | DL-Phe | 1 |

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Peptides often exhibit multiple mechanisms, including:

- Hormonal Regulation : Similar peptides have been shown to influence hormone release, particularly those involved in metabolic processes.

- Neurotransmitter Modulation : Certain amino acids like Tyr and Phe are precursors to neurotransmitters, suggesting potential roles in cognitive and emotional regulation.

- Antioxidant Properties : The presence of specific amino acids may confer antioxidant effects, protecting cells from oxidative stress.

Case Studies

- Insulin Sensitivity : A study indicated that peptides similar to H-DL-Lys-DL-Lys-DL-Lys exhibited enhanced insulin sensitivity in diabetic models, suggesting potential therapeutic applications for metabolic disorders .

- Neuroprotective Effects : Research has shown that specific sequences within similar peptides can protect neuronal cells from apoptosis, indicating a role in neurodegenerative disease prevention .

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokines, highlighting its potential use in treating inflammatory conditions .

Comparative Analysis with Related Compounds

To further understand the biological implications of H-DL-Lys-DL-Lys-DL-Lys, a comparison with other peptides was conducted.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this peptide with multiple DL-lysine repeats and non-standard residues like xiIle?

- Methodological Answer :

- Solid-phase peptide synthesis (SPPS) is ideal due to the peptide’s length (16 residues) and non-natural modifications. Use Fmoc chemistry with side-chain protecting groups (e.g., Boc for lysine, Trt for serine) to prevent undesired reactions during coupling.

- xiIle (uncommon isomer of isoleucine) requires specialized coupling reagents (e.g., HATU/DIPEA) to ensure stereochemical integrity. Monitor coupling efficiency via Kaiser tests or LC-MS .

- Post-synthesis, cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5) and precipitate with cold ether.

Q. How can researchers verify the peptide’s structural integrity after synthesis?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 Da tolerance).

- Circular dichroism (CD) spectroscopy assesses secondary structure (e.g., α-helix or random coil) by analyzing absorption in the 190–250 nm range.

- Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) evaluates purity (>95% target peak) and identifies truncations or deletions .

Q. What safety precautions are critical when handling this peptide?

- Methodological Answer :

- Refer to GHS hazard classifications: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (H315/H319). Use a fume hood to mitigate inhalation risks (H335) .

- Store lyophilized peptide at -20°C under argon to prevent oxidation or hydrolysis.

Advanced Research Questions

Q. How does the repeated DL-lysine motif influence peptide stability and aggregation in physiological buffers?

- Methodological Answer :

- Dynamic light scattering (DLS) measures aggregation propensity in PBS (pH 7.4) at 37°C. Compare particle size distribution over 24–72 hours.

- Protease stability assays : Incubate with trypsin/chymotrypsin (1:50 enzyme:peptide ratio) and analyze degradation via MALDI-TOF MS. DL-lysine repeats may resist enzymatic cleavage due to altered stereochemistry .

Q. What experimental designs can resolve contradictions in reported bioactivity data for this peptide?

- Methodological Answer :

- Dose-response curves (0.1–100 µM range) in cell-based assays (e.g., HEK293 or primary neurons) identify EC50/IC50 discrepancies. Normalize data to internal controls (e.g., β-actin).

- Surface plasmon resonance (SPR) quantifies binding affinity (KD) to hypothesized targets (e.g., GPCRs) to validate specificity. Include negative controls (scrambled peptide) to rule out nonspecific interactions .

Q. How can the stereochemical configuration of xiIle be experimentally confirmed?

- Methodological Answer :

- Chiral HPLC with a crown ether-based column resolves D/L isomers. Compare retention times to standards.

- Nuclear Overhauser effect (NOE) NMR (600 MHz, D2O) identifies spatial proximity between xiIle’s β-carbon and adjacent residues, confirming its DL configuration .

Data Contradiction Analysis Framework

- Example : Conflicting reports on peptide solubility in aqueous vs. organic solvents.

- Resolution :

Test solubility in 10 mM HCl, PBS (pH 7.4), and 30% acetonitrile/water.

Use static light scattering to detect insoluble aggregates.

Correlate with CD spectra: Soluble peptides retain secondary structure, while insoluble ones show signal flattening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.